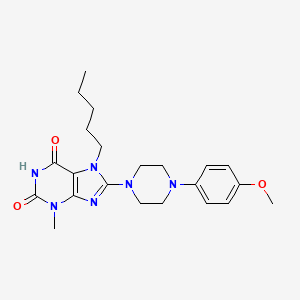

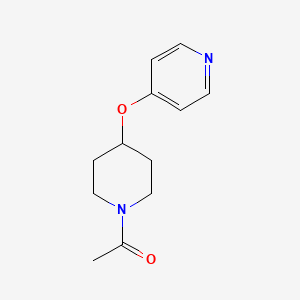

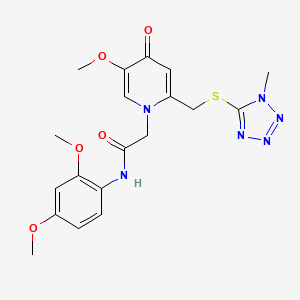

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepane derivative that contains an indole ring and a thiophene ring. The compound has shown promising results in various studies, making it a subject of interest for many researchers.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on novel 1H-Indole derivatives has demonstrated significant antimicrobial and antifungal activities. These derivatives have been evaluated against a range of pathogens, including Aspergillus niger and Candida albicans for antifungal activity, and Gram-positive and Gram-negative bacteria for antibacterial efficacy. The studies suggest that these compounds could serve as potent antimicrobial agents, with implications for the development of new therapeutic options for infectious diseases (Letters in Applied NanoBioScience, 2020).

Antioxidant and Antimicrobial Agents

Another study focused on synthesizing novel chalcone derivatives of 1H-indole and thiophen-2yl, revealing these compounds' excellent antioxidant and antimicrobial activities. These findings highlight the potential of such derivatives in combating oxidative stress-related conditions and infectious diseases, underscoring their therapeutic potential (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Anti-Breast Cancer Agents

Research has also extended into the synthesis of thiazolyl(hydrazonoethyl)thiazoles, showcasing their potential as anti-breast cancer agents. The bioactivity evaluation against MCF-7 tumor cells indicated promising activities for several compounds, suggesting a new avenue for cancer therapy development (Polycyclic Aromatic Compounds, 2021).

Anti-Inflammatory and Analgesic Activities

The exploration of 1H-indol-1-yl)ethanone derivatives has also been directed towards evaluating their potential in nonsteroidal anti-inflammatory drugs. These compounds have shown promising results in computational studies on COX-2 enzyme inhibition and in vivo analgesic and anti-inflammatory activities, contributing to the search for new therapeutic molecules in managing pain and inflammation (Letters in Drug Design & Discovery, 2022).

Anticonvulsant Evaluation

The synthesis of indole-based triazine derivatives has opened new possibilities for anticonvulsant therapies. Certain derivatives have shown significant activity in maximal electroshock and subcutaneous pentylenetetrazole models, indicating their potential as novel anticonvulsant agents (European Journal of Medicinal Chemistry, 2014).

properties

IUPAC Name |

2-indol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS2/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPFVBSWJCSLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591099.png)

![1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2591102.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)